molecular formula C9H7BrClF2NO B8015368 2-Bromo-4-chloro-N-(2,2-difluoroethyl)benzamide

2-Bromo-4-chloro-N-(2,2-difluoroethyl)benzamide

Cat. No.: B8015368
M. Wt: 298.51 g/mol
InChI Key: GSWJVFSVUXLEIJ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-N-(2,2-difluoroethyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and difluoroethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-N-(2,2-difluoroethyl)benzamide typically involves the following steps:

    Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 4 positions, respectively.

    Difluoroethylation: The difluoroethyl group is introduced through a nucleophilic substitution reaction, where a suitable difluoroethylating agent reacts with the intermediate product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It may participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidized derivatives of the benzamide core.

    Reduction Products: Reduced forms of the benzamide, potentially altering the functional groups.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug development.

    Biological Activity: Studied for its interactions with biological targets, potentially leading to new therapeutic agents.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-N-(2,2-difluoroethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms and the difluoroethyl group can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Bromo-2-chloro-N,N-dimethylbenzamide
  • 2-Bromo-N-(2,4-difluorophenyl)benzamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., dimethyl vs. difluoroethyl) can significantly alter the chemical and physical properties.
  • Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
  • Applications: While all these compounds may have applications in organic synthesis and medicinal chemistry, their specific uses can differ based on their unique properties.

Properties

IUPAC Name

2-bromo-4-chloro-N-(2,2-difluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF2NO/c10-7-3-5(11)1-2-6(7)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWJVFSVUXLEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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